5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H14BrNO3S3 and its molecular weight is 408.34. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Facile Synthesis and Urease Inhibition A study by Noreen et al. (2017) presented a facile synthesis approach for thiophene sulfonamide derivatives, including compounds similar to 5-bromo-N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)thiophene-2-sulfonamide, via Suzuki cross-coupling reaction. These compounds were evaluated for their urease inhibition and hemolytic activities. The research found that the substitution pattern on the aromatic ring significantly affects the urease inhibition activity, highlighting the potential of these compounds in biological applications (Noreen et al., 2017).
Antibacterial and Antifungal Activities Chohan and Shad (2011) synthesized sulfonamide-derived new ligands and their transition metal complexes, investigating their antibacterial, antifungal, and cytotoxic activities. The study reveals that these compounds exhibit moderate to significant antibacterial and antifungal activities against various strains, suggesting the relevance of sulfonamide derivatives in developing antimicrobial agents (Chohan & Shad, 2011).
Anticonvulsant and Cerebrovasodilatation Effects A research article by Barnish et al. (1981) described the anticonvulsant activities of 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides, noting that sulfones with halo substituents generally exhibited the highest activity. This study underlines the potential of sulfonamide derivatives in developing anticonvulsant therapies and their effects on cerebral blood flow (Barnish et al., 1981).
Interaction with Biological Targets
Carbonic Anhydrase Inhibition for Glaucoma Treatment Research by Prugh et al. (1991) explored the synthesis and evaluation of 5-substituted thieno[2,3-b]thiophene-2-sulfonamides for topical ocular hypotensive activity in glaucoma models. This study aimed to optimize compounds for inhibitory potency against carbonic anhydrase and water solubility, highlighting the therapeutic potential of thiophene sulfonamides in glaucoma management (Prugh et al., 1991).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3S3/c1-19-10-4-2-9(3-5-10)11(16)8-15-21(17,18)13-7-6-12(14)20-13/h2-7,11,15-16H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHMSENBTQYQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=C(S2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.